3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide
Overview
Description
3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide is a synthetic organic compound with the molecular formula C12H11ClFNO2S. It is a member of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable halogenated precursor.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluoropropoxy Group: The fluoropropoxy group is introduced via a nucleophilic substitution reaction using a fluorinated alcohol and a suitable leaving group.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid derivative to the carboxamide using reagents like ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-1-benzothiophene-2-carboxamide: Lacks the fluoropropoxy group.
6-(3-Fluoropropoxy)-1-benzothiophene-2-carboxamide: Lacks the chloro group.
3-Chloro-6-(3-methoxypropoxy)-1-benzothiophene-2-carboxamide: Contains a methoxy group instead of a fluoropropoxy group.
Uniqueness
3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide is unique due to the presence of both the chloro and fluoropropoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Biological Activity
Overview
3-Chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the benzothiophene family, characterized by its molecular formula and CAS number 866039-95-4. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiophene Core : Achieved through cyclization reactions involving thiophene derivatives.
- Chlorination : Introduction of the chloro group using reagents like thionyl chloride.
- Fluoropropoxy Group Attachment : Accomplished via nucleophilic substitution with a fluorinated alcohol.
- Carboxamide Formation : Conversion of carboxylic acid derivatives to carboxamides using ammonia or amines.
These synthetic routes highlight the compound's versatility and potential for modification to enhance biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of specific signaling pathways involved in cell death. The presence of both chloro and fluoropropoxy groups appears to enhance its binding affinity to molecular targets associated with tumor growth and proliferation .
The exact mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific enzymes or receptors, modulating their activity. This interaction could lead to altered cellular processes such as apoptosis, cell cycle arrest, or inhibition of proliferation in cancerous cells .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Key Features |
---|---|
3-Chloro-1-benzothiophene-2-carboxamide | Lacks the fluoropropoxy group |
6-(3-Fluoropropoxy)-1-benzothiophene-2-carboxamide | Lacks the chloro group |
3-Chloro-6-(3-methoxypropoxy)-1-benzothiophene-2-carboxamide | Contains a methoxy group instead of fluoropropoxy |
The presence of both chloro and fluoropropoxy groups in this compound significantly influences its chemical reactivity and biological activity, enhancing its potential as a therapeutic agent .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal reported that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
- Anticancer Activity Assessment : In another study focusing on various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent anticancer effects.
These findings underscore the compound's potential as a candidate for further development in pharmacological applications .
Properties
IUPAC Name |
3-chloro-6-(3-fluoropropoxy)-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2S/c13-10-8-3-2-7(17-5-1-4-14)6-9(8)18-11(10)12(15)16/h2-3,6H,1,4-5H2,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJHIHKOUGMQIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OCCCF)SC(=C2Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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